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Compound of Interest

1-(2-Amino-6-
Compound Name:
methylphenyl)ethanone

Cat. No.: B1282964

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(2-Amino-6-methylphenyl)ethanone, also known as 2'-Amino-6'-
methylacetophenone. The information presented herein is crucial for the unambiguous
identification, characterization, and quality control of this important chemical intermediate in
research and development settings. While experimental spectral data for this specific
compound is not readily available in public spectroscopic databases, this guide furnishes
detailed experimental protocols for acquiring such data and presents a logical workflow for
spectroscopic analysis.

Chemical Structure and Properties

e |[UPAC Name: 1-(2-Amino-6-methylphenyl)ethanone

Synonyms: 2'-Amino-6'-methylacetophenone

CAS Number: 4127-56-4[1]

Molecular Formula: CoH11NOJ[1]

Molecular Weight: 149.19 g/mol [1]
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Spectroscopic Data Summary

As of the latest literature review, publicly accessible, experimentally-derived NMR, IR, and MS
spectra for 1-(2-Amino-6-methylphenyl)ethanone are limited. The data that would be
expected from such analyses are summarized in the tables below, based on the known
structure of the molecule. Researchers are advised to acquire experimental data on their
synthesized or procured samples for definitive characterization.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.1-7.3 m 1H Ar-H
~6.6-6.8 m 2H Ar-H
~4.5-5.5 (broad) s 2H -NH:z
~25 s 3H -C(O)CHs
~2.3 S 3H Ar-CHs

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (8) ppm Assighment
~200 C=0

~150 C-NH:2

~138 C-CHs

~130-135 Ar-C (quaternary)
~115-125 Ar-CH

~25-30 -C(O)CHs
~20-25 Ar-CHs
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Table 3: Key IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment
34003200 Medium N-H stretch (asymmetric &
symmetric)

3050-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1660-1690 Strong C=0 stretch (ketone)
1600-1450 Medium Aromatic C=C stretch
1360 Medium CHs bend

Table 4: Mass Spectrometry Data
m/z Ratio Interpretation
149 [M]* (Molecular ion)
134 [M - CHs]*
106 [M - C(O)CHs]*
91 [C7H7]* (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for small
organic molecules like 1-(2-Amino-6-methylphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field
strength of 300 MHz or higher.
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Sample Preparation:

Weigh approximately 5-10 mg of the sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCls; Dimethyl sulfoxide-de, DMSO-ds).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

Transfer the solution to a clean, dry 5 mm NMR tube.

IH NMR Acquisition Parameters:

e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: Typically 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments).

Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, due to the low natural abundance of 13C.
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e Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the internal standard (TMS at O ppm).

Integrate the signals in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo
Fisher Scientific, Shimadzu).

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean.

¢ Place a small amount of the solid sample directly onto the crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Background: A background spectrum of the empty, clean ATR crystal should be collected
prior to the sample scan.
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Data Processing:

e The instrument software automatically subtracts the background spectrum from the sample
spectrum.

« ldentify and label the significant absorption bands.

o Correlate the observed bands with known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically with an Electron lonization (EI) source, coupled
to a mass analyzer (e.g., quadrupole, time-of-flight).

Sample Introduction:

» Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube
at the end of the probe, which is then inserted into the ion source and heated to vaporize the
sample.

e Gas Chromatography (GC-MS): The sample is dissolved in a volatile solvent and injected
into a gas chromatograph, which separates the components before they enter the mass
spectrometer.

Electron lonization (El) Parameters:
 lonization Energy: 70 eV.

e Source Temperature: 200-250 °C.
e Mass Range: m/z 40-400.

Data Analysis:

« |dentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.
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« Analyze the fragmentation pattern to identify characteristic fragment ions.

+ Compare the obtained spectrum with spectral libraries for potential matches.

Workflow and Visualization

The logical flow of spectroscopic analysis for the characterization of a small organic molecule
like 1-(2-Amino-6-methylphenyl)ethanone is depicted in the following diagram.
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Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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